(E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is an organic compound featuring a conjugated system with thiophene and thiazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol, under acidic or basic conditions.
Attachment of Thiophene Rings: The thiophene rings are introduced via a coupling reaction, such as a Suzuki or Heck reaction, using thiophene boronic acid or thiophene halides.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology
Biologically, this compound may exhibit bioactivity, such as antimicrobial or anticancer properties, due to the presence of the thiophene and thiazepane rings, which are known pharmacophores.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. In materials science, its electronic properties would be crucial, involving the movement of electrons through the conjugated system.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dibromothiophene or 2-thiophenecarboxaldehyde.
Thiazepane Derivatives: Compounds such as 1,4-thiazepane or 7-bromo-1,4-thiazepane.
Uniqueness
(E)-3-(thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is unique due to the combination of thiophene and thiazepane rings within a single molecule, along with the presence of an enone moiety. This unique structure imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS3/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDHWMXTNXQXSB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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